4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide is a heterocyclic organic compound that features a benzoxazole moiety fused with a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then reacted with an ethylpyridinium salt under specific conditions to yield the final product. Common reagents used in these reactions include acetic acid, ethanol, and various catalysts such as Pb(OAc)4 .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing reusable ionic liquids as catalysts, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with cellular membranes or proteins, leading to changes in cellular function. The exact pathways involved can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and pyridinium salts, such as:
- 2-(1,3-Benzoxazol-2-yl)pyridine
- 4-(1,3-Benzothiazol-2-yl)-1-ethylpyridinium iodide
- 4-(1,3-Benzimidazol-2-yl)-1-ethylpyridinium iodide
Uniqueness
What sets 4-(1,3-Benzoxazol-2-yl)-1-ethylpyridinium iodide apart is its unique combination of the benzoxazole and pyridinium moieties, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique optical properties .
Properties
IUPAC Name |
2-(1-ethylpyridin-1-ium-4-yl)-1,3-benzoxazole;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O.HI/c1-2-16-9-7-11(8-10-16)14-15-12-5-3-4-6-13(12)17-14;/h3-10H,2H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKVKQCATCMUOJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=NC3=CC=CC=C3O2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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